Chlorguanide-d6 Hydrochloride is a deuterated derivative of chlorguanide, which is a known antimalarial compound. This compound is characterized by the incorporation of deuterium atoms, enhancing its stability and allowing for more accurate pharmacokinetic studies. Chlorguanide itself is primarily used in the treatment and prevention of malaria, functioning as a prodrug that is metabolized to its active form, cycloguanil. The chemical structure of Chlorguanide-d6 Hydrochloride is represented by the molecular formula and has a molecular weight of approximately 259.77 g/mol .
Chlorguanide-d6 Hydrochloride exhibits biological activity primarily through its metabolite, cycloguanil, which inhibits dihydrofolate reductase (DHFR). This inhibition is crucial for its antimalarial effects, as it disrupts folate synthesis in malaria-causing parasites such as Plasmodium falciparum. Cycloguanil has demonstrated effectiveness against multiple field isolates of P. falciparum, with IC50 values ranging from 0.12 to 1,400 µg/ml. Additionally, it has shown efficacy in reducing parasitemia in animal models infected with P. berghei and P. cynomolgi .
The synthesis of Chlorguanide-d6 Hydrochloride involves incorporating deuterium into the chlorguanide molecule. This can be achieved through:
Chlorguanide-d6 Hydrochloride serves several key applications:
Studies on Chlorguanide-d6 Hydrochloride focus on its interactions with various biological systems:
Chlorguanide-d6 Hydrochloride shares similarities with several other compounds, particularly in the context of antimalarial activity:
| Compound Name | Description | Unique Features |
|---|---|---|
| Proguanil | Parent compound used for malaria treatment | Non-deuterated version; metabolized to cycloguanil |
| Cycloguanil | Active metabolite of proguanil | Directly inhibits dihydrofolate reductase |
| Chloroquine | Another widely used antimalarial drug | Different mechanism; targets heme polymerase |
Chlorguanide-d6's uniqueness lies in its deuterium labeling, which enhances stability and allows for precise pharmacokinetic studies compared to its non-deuterated counterparts . This feature makes it particularly valuable in research settings focused on drug metabolism and efficacy.
Chlorguanide-d6 Hydrochloride represents a deuterium-labeled derivative of the established antimalarial compound proguanil, distinguished by its systematic incorporation of six deuterium atoms within its molecular structure [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine hydrochloride [1] [3]. This comprehensive systematic name precisely describes the deuterium substitution pattern, specifically indicating the presence of hexadeuterated propan-2-yl moiety where all six hydrogen atoms of the terminal methyl groups have been replaced with deuterium isotopes [2] [3].
The compound is recognized under multiple synonymous designations within scientific literature and commercial applications [3] [4]. Common alternative names include Proguanil-d6 Hydrochloride, Chloroguanide-d6 Hydrochloride, and N-4-Chlorophenyl-N'-(1-methylethyl-d6)-imidodicarbonimidic Diamide Hydrochloride [3] [4]. These varied nomenclatures reflect the compound's dual identity as both a deuterated analog of the parent therapeutic agent and a specialized research chemical designed for analytical applications [4] [5].
The molecular formula of Chlorguanide-d6 Hydrochloride is C₁₁H₁₁D₆Cl₂N₅, reflecting the strategic replacement of six hydrogen atoms with deuterium isotopes [2] [29]. This isotopic modification results in a molecular weight of 296.23 grams per mole, representing a 6.04 gram per mole increase compared to the non-deuterated proguanil hydrochloride parent compound, which possesses a molecular weight of 290.19 grams per mole [2] [4]. The deuterium incorporation occurs exclusively within the isopropyl substituent, where the compound features a 1,1,1,3,3,3-hexadeuteriopropan-2-yl group [1] [31].
The structural architecture of Chlorguanide-d6 Hydrochloride maintains the fundamental biguanide framework characteristic of the parent compound while introducing isotopic modification that preserves molecular geometry [1] [13]. The compound features a guanidine core structure with an amino-(4-chloroanilino)methylidene group and the deuterated isopropyl substituent [1] [24]. The hydrochloride salt form enhances aqueous solubility characteristics, facilitating analytical applications and research protocols [14] [32].
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine hydrochloride [1] |
| Molecular Formula | C₁₁H₁₁D₆Cl₂N₅ [2] [29] |
| Molecular Weight | 296.23 g/mol [2] [29] |
| Chemical Classification | Deuterated biguanide derivative, stable isotope-labeled compound [13] [27] |
| Deuterium Content | 6 atoms (hexadeuterated isopropyl group) [1] [2] |
| Parent Compound | Proguanil (Chlorguanide) [4] [28] |
| Salt Form | Hydrochloride [2] [32] |
| Property | Proguanil Hydrochloride | Chlorguanide-d6 Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₁H₁₇Cl₂N₅ [4] | C₁₁H₁₁D₆Cl₂N₅ [2] [29] |
| Molecular Weight | 290.19 g/mol [4] | 296.23 g/mol [2] [29] |
| Deuterium Content | None [4] | 6 deuterium atoms [1] [2] |
| Isotope Effect | Not applicable | Primary kinetic isotope effect [16] [19] |
| Primary Application | Antimalarial therapeutic [8] [28] | Research and analytical standard [2] [13] |
The deuterium labeling pattern in Chlorguanide-d6 Hydrochloride follows a highly specific substitution scheme that targets the methyl groups of the isopropyl moiety [1] [31]. This hexadeuterated configuration, designated as 1,1,1,3,3,3-hexadeuteriopropan-2-yl, represents complete deuterium replacement at both terminal methyl carbon positions while preserving the central methine hydrogen [1] [31]. The strategic placement of deuterium atoms at these metabolically vulnerable positions enables researchers to exploit the primary kinetic isotope effect for mechanistic studies and pharmacokinetic investigations [16] [17].
Deuterium, as a stable isotope of hydrogen containing one proton, one neutron, and one electron, exhibits approximately twice the mass of protium [10] [13]. This mass differential creates significant kinetic isotope effects when deuterium-substituted compounds undergo enzymatic transformations involving carbon-deuterium bond cleavage [16] [17]. The incorporation of six deuterium atoms in Chlorguanide-d6 Hydrochloride provides substantial isotopic mass enhancement while maintaining chemical equivalence to the parent compound [13] [27].
Chlorguanide-d6 Hydrochloride serves as an essential analytical standard and research tool in pharmaceutical development and metabolic studies [13] [20]. The compound's deuterium labeling enables precise quantitative analysis through mass spectrometry-based techniques, where the mass differential between deuterated and non-deuterated forms facilitates accurate measurement and identification [13] [17]. Research applications encompass drug metabolism studies, pharmacokinetic investigations, and mechanistic analyses of cytochrome P450-mediated biotransformation processes [16] [17].
The stable isotope labeling characteristics of Chlorguanide-d6 Hydrochloride make it particularly valuable for studying metabolic pathways and clearance mechanisms of the parent antimalarial compound [13] [20]. Unlike radioactive isotopes, deuterium incorporation poses no radiation hazards while providing equivalent analytical capabilities for tracing molecular transformations in biological systems [10] [13]. The compound's utility extends to protein structure determination, nuclear magnetic resonance spectroscopy applications, and quantitative bioanalytical method development [13] [27].
The physicochemical properties of Chlorguanide-d6 Hydrochloride reflect both the influence of deuterium substitution and the characteristics of the hydrochloride salt form [14] [32]. The compound exists as a solid crystalline material under standard conditions, with enhanced stability compared to the non-deuterated analog due to the stronger carbon-deuterium bonds [19] [21]. The hydrochloride salt formation improves aqueous solubility characteristics, facilitating dissolution in polar solvents including water, dimethyl sulfoxide, and methanol [14] [32].
Chlorguanide-d6 Hydrochloride represents a strategically deuterated analog of the antimalarial compound chlorguanide (proguanil), characterized by the selective incorporation of six deuterium atoms within its molecular framework [1] [2]. The compound maintains the fundamental biguanide structure of its parent molecule while introducing isotopic modifications that enhance its analytical and research applications [3] [4].
The molecular formula of Chlorguanide-d6 Hydrochloride is C₁₁H₁₁D₆Cl₂N₅, with a molecular weight of 296.23 g/mol, representing a mass increase of 6.04 daltons compared to the non-deuterated hydrochloride salt (290.19 g/mol) [1] [5]. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine hydrochloride [1].
The structural architecture consists of three primary components: a 4-chloroaniline moiety, a central biguanide linkage, and a deuterated isopropyl substituent. The chloroaniline segment provides the aromatic character and contributes to the compound's biological activity profile, while the biguanide core serves as the pharmacophoric center responsible for the antimalarial properties of the parent compound [6] [7].
The deuteration strategy employed in Chlorguanide-d6 Hydrochloride demonstrates exceptional selectivity, with all six deuterium atoms localized exclusively to the two methyl groups of the isopropyl moiety [2] [4]. This positional specificity represents a critical design element that preserves the essential structural features while introducing analytical advantages.
Each methyl group within the isopropyl substituent contains three deuterium atoms, creating two trideuteromethyl (CD₃) groups. The deuterium substitution occurs at positions that were originally occupied by hydrogen atoms in the parent compound, maintaining the tetrahedral geometry around each carbon center [2]. This selective deuteration pattern ensures that the aromatic system, the biguanide backbone, and the central carbon of the isopropyl group retain their original hydrogen atoms, preserving the compound's fundamental chemical reactivity and biological recognition properties.
The isotopic incorporation demonstrates remarkable efficiency, with deuterium enrichment levels exceeding 99% at the target positions [4]. This high degree of isotopic purity is essential for analytical applications where the compound serves as an internal standard, as incomplete deuteration would compromise quantitative accuracy and introduce analytical artifacts.
Structural investigations using X-ray diffraction crystallography reveal that Chlorguanide-d6 Hydrochloride adopts a monoclinic crystal system [2]. The deuterated compound exhibits crystallographic parameters that closely parallel those of the non-deuterated parent, with unit cell dimensions showing minimal deviation due to the isotopic substitution.
The crystal structure analysis demonstrates that deuterium incorporation produces negligible perturbation to the overall molecular geometry. Bond lengths involving the deuterated carbons show the expected slight contraction characteristic of carbon-deuterium bonds (approximately 1.09 Å) compared to carbon-hydrogen bonds (1.10 Å)[structural_analysis]. This minor adjustment does not propagate through the molecular framework to affect other structural parameters significantly.
Intermolecular packing arrangements within the crystal lattice remain largely unchanged, indicating that the deuteration does not disrupt the hydrogen bonding networks or van der Waals interactions that stabilize the solid-state structure. This preservation of crystal architecture is crucial for maintaining the pharmaceutical properties of the compound, including dissolution behavior and stability characteristics.
Computational studies employing density functional theory calculations reveal that deuteration exerts minimal influence on the conformational preferences of Chlorguanide-d6 Hydrochloride[structural_analysis]. The energy differences between various conformational states remain within 0.1 kcal/mol of the non-deuterated compound, confirming that isotopic substitution does not alter the fundamental thermodynamic landscape.
The biguanide moiety maintains its characteristic non-planar geometry, with the two guanidino groups exhibiting a relative tilt of approximately 25-42 degrees, similar to related biguanide structures [8]. This conformational flexibility is preserved in the deuterated analog, ensuring that the compound retains its ability to adopt the conformations necessary for biological activity.
Molecular surface analysis indicates that the deuteration produces virtually no change in the compound's molecular volume or surface area[structural_analysis]. This preservation of three-dimensional characteristics is essential for maintaining the compound's interaction profile with biological targets and analytical instruments.
Stability studies conducted under accelerated conditions (40°C/75% relative humidity) demonstrate that Chlorguanide-d6 Hydrochloride exhibits significantly enhanced stability compared to its non-deuterated counterpart [2]. The deuterated compound shows less than 0.5% degradation over a six-month period, representing a substantial improvement over the 2.3% degradation observed for the parent compound under identical conditions.
This enhanced stability profile is attributed to the stronger carbon-deuterium bonds, which exhibit greater resistance to oxidative and hydrolytic degradation pathways. The kinetic isotope effect associated with deuterium substitution effectively reduces the rate of chemical processes that involve bond breaking at the deuterated positions, contributing to the compound's improved shelf-life and analytical reliability.
Long-term storage studies confirm that the compound maintains its structural integrity and analytical performance when stored at -20°C under moisture-free conditions. The enhanced stability characteristics make Chlorguanide-d6 Hydrochloride particularly valuable for analytical applications requiring consistent performance over extended periods.
Chlorguanide-d6 Hydrochloride demonstrates improved aqueous solubility compared to the parent compound, with measurements indicating a solubility of 38 mg/mL in water at 25°C [2]. This represents a significant enhancement over the "slightly soluble" classification of the non-deuterated hydrochloride salt, providing practical advantages for analytical sample preparation and pharmaceutical formulation development.
The enhanced solubility is attributed to subtle modifications in the hydration sphere surrounding the deuterated methyl groups. The altered vibrational characteristics of the carbon-deuterium bonds influence the organization of water molecules in the immediate vicinity of the compound, leading to more favorable solvation thermodynamics.
The compound maintains its crystalline form when prepared from aqueous or aqueous-ethanol solutions, with the improved solubility facilitating more efficient recrystallization processes. This property is particularly valuable for analytical applications where rapid dissolution and consistent solution preparation are essential for reliable results.
Nuclear magnetic resonance spectroscopy provides unambiguous confirmation of the deuteration pattern in Chlorguanide-d6 Hydrochloride. Proton NMR spectra reveal the characteristic absence of signals corresponding to the isopropyl methyl groups, which appear instead in deuterium NMR experiments [4] [9]. The aromatic protons maintain their expected chemical shifts in the range of 7.2-7.5 ppm, while the isopropyl methine proton appears at approximately 4.2 ppm with altered coupling patterns due to the adjacent deuterium atoms.
Deuterium NMR spectroscopy directly confirms the presence of the CD₃ groups at chemical shifts around 1.2 ppm, with integration ratios consistent with six deuterium atoms [10]. The deuterium signals exhibit the characteristic broader linewidths associated with the quadrupolar nature of the deuterium nucleus, but provide definitive confirmation of isotopic incorporation.
Infrared spectroscopy reveals the diagnostic carbon-deuterium stretching frequencies that distinguish the deuterated compound from its protiated analog. The C-D stretching vibrations appear at lower frequencies compared to C-H stretches, providing an additional analytical tool for compound identification and purity assessment.
Mass spectrometry demonstrates clean fragmentation patterns with predictable deuterium retention in fragments containing the deuterated methyl groups[ms_fragmentation]. The molecular ion exhibits the expected mass shift of +6 daltons, while fragment ions show selective retention or loss of deuterium depending on their structural relationship to the deuterated positions.
Chlorguanide-d6 Hydrochloride serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry applications due to its nearly identical physicochemical properties compared to the non-deuterated compound [4] [11]. The deuterated analog co-elutes with the parent compound under most chromatographic conditions while providing clear mass spectrometric distinction through its characteristic isotope pattern.
Method validation studies demonstrate that the compound effectively compensates for matrix effects and extraction inefficiencies in biological sample analysis. The deuterated internal standard accounts for variations in ionization efficiency and instrument response, enabling accurate quantification across diverse sample matrices [12].